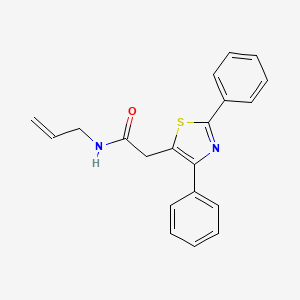

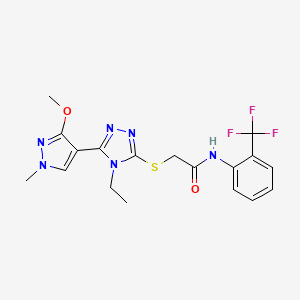

![molecular formula C13H20O3 B2509679 (1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate CAS No. 2551118-71-7](/img/structure/B2509679.png)

(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate, also known as SCH 50911, is a selective antagonist of the GABAB receptor. It is a synthetic compound that was first developed in the late 1980s as a potential treatment for epilepsy and other neurological disorders. Since then, it has been extensively studied for its potential therapeutic applications and has been found to have a wide range of effects on the central nervous system.

Applications De Recherche Scientifique

Novel Bornane Synthesis

A study by Föhlisch, Abu Bakr, and Fischer (2002) explored a synthesis approach aimed at spiro[2.4]heptane derivatives, with a focus on the creation of a bornane derivative. This synthesis pathway opens opportunities for variations in the compound's structure, potentially leading to varied applications in scientific research (Föhlisch, Abu Bakr, & Fischer, 2002).

Asymmetric Synthesis of Amino Acids

Jakubowska, Żuchowski, and Kulig (2015) utilized cyclic sulfates, related to the core structure of "(1-Methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate," as epoxide-like synthons for the asymmetric alkylation of oxazinone-derived glycine equivalents. This method led to the synthesis of spiro derivatives of glycine equivalents, highlighting the compound's utility in asymmetric synthesis and its role in producing biologically significant compounds (Jakubowska, Żuchowski, & Kulig, 2015).

Spirocyclopropane Substituted Cations

Kirmse, Landscheidt, and Schleich (1992) investigated the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations. This study provides insights into the behavior of spirocyclopropane-substituted compounds under solvolytic conditions, which could be crucial for understanding their reactivity and potential applications in synthesis and catalysis (Kirmse, Landscheidt, & Schleich, 1992).

Chiral Separation and Configuration Determination

Liang, Guo, Liu, and Wei (2008) focused on the chiral separation of spiro compounds, including "this compound" analogs. The study emphasizes the compound's applications in the pharmaceutical industry, either as active ingredients, catalysts for synthesizing active enantiomers, or surface modifiers. This research underscores the importance of spiro compounds in medicinal chemistry and drug development (Liang, Guo, Liu, & Wei, 2008).

Propriétés

IUPAC Name |

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-15-13(6-7-13)9-16-11(14)10-8-12(10)4-2-3-5-12/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXOVTZUQVMSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)COC(=O)C2CC23CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)

![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)

![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)